

A Comparative Review of Adenosine Analogs: Performance, Pathways, and Protocols

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Compound of Interest

Compound Name: 2-Cyanoadenosine

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This guide provides a comprehensive comparison of commonly used adenosine analogs, focusing on their binding affinity, functional efficacy, and selectivity for the four adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and represent significant targets for therapeutic intervention in cardiovascular, inflammatory, and neurological diseases. The development of selective agonists and antagonists is crucial for dissecting the specific roles of each receptor subtype and for advancing drug discovery efforts.[1]

Comparative Performance of Adenosine Analogs

The performance of adenosine analogs is primarily quantified by their binding affinity (K_i) and functional potency (EC₅₀). K_i represents the concentration of a ligand that occupies 50% of the receptors in a binding assay, with lower values indicating higher affinity. EC₅₀ is the concentration that produces 50% of the maximum possible response in a functional assay. The following table summarizes key quantitative data for several widely studied adenosine analogs.



Adenosine Analog	Primary Target(s)	Binding Affinity (K _i , nM)	Functional Potency (EC50, nM)	Key Characteristic s & Selectivity
Adenosine	All Subtypes	A ₁ : ~70, A ₂ A: ~150, A ₂ B: ~5100, A ₃ : ~6500[2]	Varies by assay	Endogenous ligand; generally shows low affinity for A ₂ B and A ₃ receptors. [2][3]
NECA	Non-selective	A1: ~10, A2A: ~10, A2B: ~620, A3: ~26[4]	A2A: 27.5[5]	5'-N- Ethylcarboxamid oadenosine. A potent, non- selective agonist, often used as a reference compound in functional assays.[4]
СРА	A1 selective	A ₁ : 0.7-2.1, A ₂ A: >1000, A ₃ : ~200[4][6]	A1: ~1-5	N ⁶ - Cyclopentyladen osine. A widely used, potent, and highly selective A ₁ receptor agonist.[6]
CCPA	A1 selective	A1: 0.4-1.5, A2A: >1000, A3: 35 (antagonist)[6]	A1: ~0.5-2	2-Chloro-N ⁶ - cyclopentyladeno sine. Displays slightly greater A ₁ affinity than CPA and acts as an antagonist at human A ₃ receptors.[6]



CGS-21680	A₂A selective	A1: >2000, A2A: 21-376[4][7]	A₂A: ~20-50	A potent and highly selective agonist for the A ₂ A receptor, instrumental in characterizing its function.[4]
IB-MECA	A₃ selective	A ₁ : >1000, A ₂ A: >1000, A ₃ : 1-2	A3: ~1-5	N ⁶ -(3- lodobenzyl)aden osine-5'-N- methyluronamide . A potent agonist with 50-fold selectivity for A ₃ vs A ₁ or A ₂ A receptors.
CI-IB-MECA	A₃ selective	Аз: 0.3-1	Аз: ~0.5-2	2-Chloro-N ⁶ -(3-iodobenzyl)aden osine-5'-N-methyluronamide . Exhibits enhanced A ₃ selectivity over IB-MECA (e.g., ~2500-fold vs rat A ₁).

Note: K_i and EC₅₀ values can vary depending on the species (human, rat, etc.), tissue/cell line, and specific experimental conditions used.

Signaling Pathways of Adenosine Receptors

Adenosine receptors modulate cellular activity primarily through the adenylyl cyclase/cyclic AMP (cAMP) signaling cascade. A₁ and A₃ receptors typically couple to inhibitory G proteins (G_i/G_o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8]

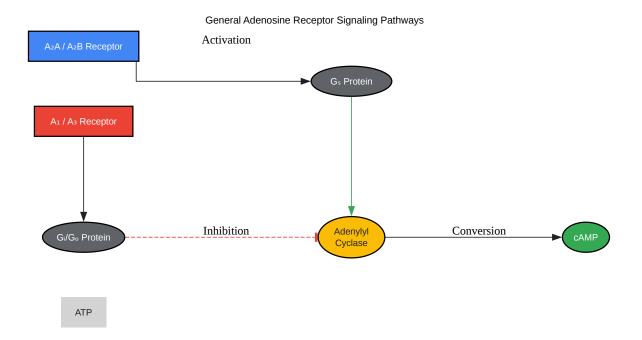




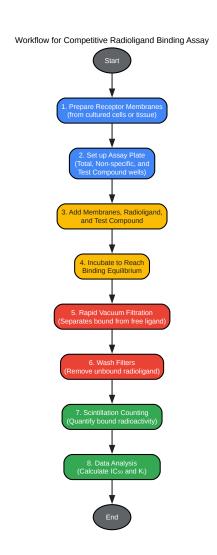


Conversely, A_2A and A_2B receptors couple to stimulatory G proteins (G_s), which activate adenylyl cyclase and increase cAMP production.[8][9]









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